molecular formula C10H7NO2 B1321801 Isoquinoline-8-carboxylic acid CAS No. 61563-43-7

Isoquinoline-8-carboxylic acid

Cat. No. B1321801
CAS RN: 61563-43-7
M. Wt: 173.17 g/mol
InChI Key: VMNZQPRIUSJCOH-UHFFFAOYSA-N
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Description

Isoquinoline-8-carboxylic acid is an organic compound with the empirical formula C10H7NO2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of Isoquinoline and its derivatives has been a topic of interest in organic and medicinal chemistry . Therefore, the development of new efficient processes for isoquinoline and its derivatives that are characterized by easier operation, milder conditions, and higher yields has been stimulated .


Molecular Structure Analysis

The molecular structure of Isoquinoline-8-carboxylic acid consists of a benzene ring fused with a pyridine ring . The InChI key for this compound is VMNZQPRIUSJCOH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Isoquinoline-8-carboxylic acid is a solid substance . It has a molecular weight of 173.17 . The compound’s melting point is between 263°C to 267°C .

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a prominent class of compounds with a wide range of biological activities. The synthesis of isoquinoline and its derivatives, including IQ8CA, is a critical area of research. IQ8CA serves as a precursor in the synthesis of complex isoquinoline alkaloids, which are used in anti-cancer and anti-malarial drugs .

Antiviral Agent Development

IQ8CA and its derivatives have shown promise as antiviral agents. They interfere with multiple pathways crucial for viral replication, such as nuclear factor-κB and mitogen-activated protein kinase/extracellular-signal-regulated kinase pathways. This makes IQ8CA a valuable compound in the study of new antiviral drugs, especially in the context of emerging diseases like COVID-19 .

Antibacterial Applications

The antibacterial activity of IQ8CA derivatives has been explored, with some compounds exhibiting high activity against plant bacteria. This suggests potential for IQ8CA in developing innovative, sustainable bactericides for agricultural use .

Scanning Electron Microscopy (SEM)

IQ8CA has been used in SEM studies to evaluate the ultrastructure of bacterial cells. This application is crucial for understanding the mode of action of antibacterial compounds at a microscopic level .

Catalyst-free Synthesis Processes

IQ8CA has been involved in catalyst-free synthesis processes in water. This approach is environmentally friendly and offers a sustainable method for synthesizing heterocyclic compounds, which are essential in pharmaceutical chemistry .

Drug Discovery and SAR Analysis

IQ8CA plays a role in the drug discovery process, particularly in structure-activity relationship (SAR) analysis. Its structure allows for the exploration of different modifications that can enhance biological activity, leading to the development of new therapeutic agents .

Safety And Hazards

Isoquinoline-8-carboxylic acid is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment should be worn when handling this compound .

Future Directions

The recent advances in the chemistry, medicinal potential, and pharmacological applications of quinoline motifs, which Isoquinoline-8-carboxylic acid is a part of, have opened a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

isoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNZQPRIUSJCOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40612929
Record name Isoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-8-carboxylic acid

CAS RN

61563-43-7
Record name Isoquinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40612929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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